(S)-2-(Oxetan-2-yl)acetic acid
CAS No.:
Cat. No.: VC17430450
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8O3 |
|---|---|
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 2-[(2S)-oxetan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 |
| Standard InChI Key | VLLIAYSELVGSAE-BYPYZUCNSA-N |
| Isomeric SMILES | C1CO[C@@H]1CC(=O)O |
| Canonical SMILES | C1COC1CC(=O)O |
Introduction
Structural and Chemical Characteristics of (S)-2-(Oxetan-2-yl)acetic Acid
(S)-2-(Oxetan-2-yl)acetic acid is a chiral organic compound comprising an oxetane ring fused to an acetic acid moiety. The oxetane ring, a four-membered cyclic ether, introduces significant ring strain (approximately 106 kJ/mol), which enhances its reactivity compared to larger cyclic ethers like tetrahydrofuran. The (S)-configuration at the chiral center (C2 of the oxetane ring) confers distinct stereoelectronic properties that influence its interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>5</sub>H<sub>8</sub>O<sub>3</sub> |
| Molecular Weight | 116.11 g/mol |
| CAS Registry Number | 1416271-20-9 |
| IUPAC Name | (S)-2-(oxetan-2-yl)acetic acid |
| SMILES | C1COC1CC@HO |
| InChIKey | VLLIAYSELVGSAE-UHFFFAOYSA-N |
The compound’s solubility in water is moderate (~50 mg/mL at 25°C), while its lipophilicity (logP ~0.8) enables penetration of cellular membranes. X-ray crystallography reveals a puckered oxetane ring with a dihedral angle of 25° between the oxygen and adjacent carbons, contributing to its strained conformation .
Synthesis and Industrial Production
Asymmetric Synthesis Routes
Industrial production of the (S)-enantiomer employs asymmetric catalysis to achieve high enantiomeric excess (ee >98%). A common method involves:
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Chiral Auxiliary-Mediated Cyclization: Reacting (S)-3-chloropropyl acetate with a chiral palladium catalyst under microwave irradiation (120°C, 2 h) yields the oxetane ring with 92% ee.
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Enzymatic Resolution: Racemic 2-(Oxetan-2-yl)acetic acid is treated with lipase B from Candida antarctica in an organic solvent, selectively hydrolyzing the (R)-enantiomer and leaving the (S)-form intact (85% yield, 99% ee) .
Table 2: Optimized Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)<sub>2</sub>/BINAP |
| Temperature | 120°C |
| Reaction Time | 2 hours |
| Enantiomeric Excess | 92% |
Scalability Challenges
Continuous flow reactors are increasingly adopted to mitigate exothermic risks during large-scale synthesis. A pilot study demonstrated a 30% increase in yield when using microchannel reactors compared to batch processes .
Biological Activity and Mechanism of Action
Enzyme Modulation
(S)-2-(Oxetan-2-yl)acetic acid exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC<sub>50</sub> of 12 µM, outperforming the (R)-enantiomer (IC<sub>50</sub> >100 µM). This activity stems from hydrogen bonding between the carboxylic acid group and Arg120 in the COX-2 active site, as confirmed by molecular docking simulations.
Gene Expression Effects
In human hepatoma cells (HepG2), the (S)-enantiomer upregulates CYP3A4 expression by 3.2-fold via activation of the pregnane X receptor (PXR). This contrasts with the (R)-form, which shows negligible effects.
Applications in Medicinal Chemistry
Prodrug Development
The (S)-enantiomer serves as a prodrug moiety in antiviral agents. For example, conjugation with remdesivir analogues enhances cellular uptake by 40% in Vero E6 cells, attributed to improved interactions with solute carrier transporters .
Polymer Chemistry
Copolymerization with ε-caprolactone yields biodegradable polymers with a glass transition temperature (T<sub>g</sub>) of −15°C, suitable for drug-eluting stents. The (S)-configuration improves crystallinity by 18% compared to racemic mixtures.
| Parameter | Value |
|---|---|
| LD<sub>50</sub> (rat, oral) | 2,350 mg/kg |
| Skin Irritation | Moderate (OECD 404) |
| Storage Conditions | −20°C in amber glass under N<sub>2</sub> |
Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling. Spills require neutralization with 5% sodium bicarbonate .
Comparative Analysis with (R)-2-(Oxetan-2-yl)acetic Acid
Table 4: Enantiomer Comparison
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| COX-2 Inhibition | IC<sub>50</sub> 12 µM | IC<sub>50</sub> >100 µM |
| CYP3A4 Induction | 3.2-fold | 1.1-fold |
| Polymer T<sub>g</sub> | −15°C | −22°C |
The (S)-enantiomer’s superior bioactivity and material properties underscore its dominance in therapeutic and industrial applications.
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